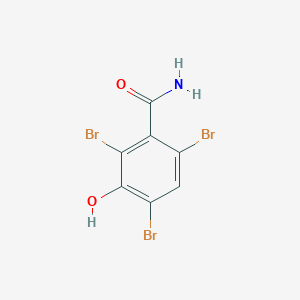![molecular formula C20H22ClN3O3S B262547 N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)
N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide, also known as CM-272, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was developed based on the structure of other known inhibitors and has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide involves the inhibition of PIM kinase activity. PIM kinase is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting PIM kinase activity, this compound can suppress the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on PIM kinase activity, this compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, making it a potential candidate for combination therapy.
実験室実験の利点と制限
One of the main advantages of N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide is its specificity for PIM kinase, which makes it an attractive candidate for cancer therapy. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and administration schedule for this compound in order to maximize its therapeutic potential.
将来の方向性
There are several future directions for research on N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide. One potential direction is to investigate its potential in combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration schedule for this compound in order to maximize its therapeutic potential. Furthermore, studies are needed to investigate the potential toxicity and side effects of this compound in vivo. Finally, the development of more potent and selective inhibitors of PIM kinase based on the structure of this compound may lead to the development of more effective cancer therapies.
合成法
The synthesis of N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide involves several steps, starting with the reaction of 5-chloro-2-nitroaniline with morpholine to form 5-chloro-2-(morpholin-4-yl)aniline. This intermediate is then reacted with thiophosgene to form N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}chloride, which is then reacted with 2-methoxy-3-methylbenzamide to form this compound. The final product is purified by column chromatography to obtain a pure compound.
科学的研究の応用
N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide has been studied extensively for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting a specific protein called PIM kinase. PIM kinase is known to play a role in the development and progression of cancer, and inhibiting its activity can lead to the suppression of tumor growth.
特性
分子式 |
C20H22ClN3O3S |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
N-[(5-chloro-2-morpholin-4-ylphenyl)carbamothioyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-13-4-3-5-15(18(13)26-2)19(25)23-20(28)22-16-12-14(21)6-7-17(16)24-8-10-27-11-9-24/h3-7,12H,8-11H2,1-2H3,(H2,22,23,25,28) |
InChIキー |
LMISNXYRYHBGNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)N3CCOCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)


![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)